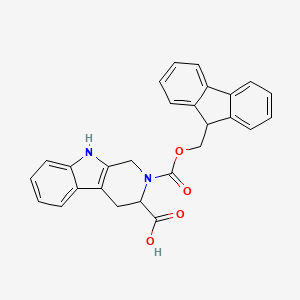

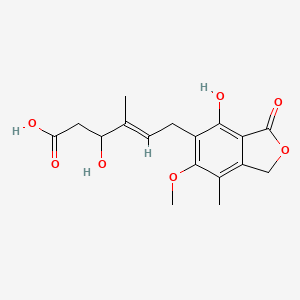

![molecular formula C19H11F3N2OS B2746135 N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-66-7](/img/structure/B2746135.png)

N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a naphtho[2,1-d]thiazol-2-yl group and a trifluoromethyl group attached to a benzamide core .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, naphtho[2,1-d]oxazoles can be synthesized from readily available naphthols and amines using TEMPO as the oxygen source . Additionally, 2-substituted benzothiazoles and naphtho[2,1-d]thiazoles can be synthesized from N-substituted arylamines and elemental sulfur under metal-free conditions .Aplicaciones Científicas De Investigación

Semiconducting Polymers and Organic Electronics

A study by Nakano et al. (2015) focused on naphthodithiophene diimides (NDTI) -based semiconducting polymers, which are related to the structural family of N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide . These polymers demonstrated significant potential in organic electronics due to their ambipolar to unipolar n-type characteristics, making them suitable for use in field-effect transistors (FETs). The study highlights the influence of comonomer units on the electronic properties and stability of these polymers, contributing to advancements in the field of semiconducting materials (Nakano, Osaka, & Takimiya, 2015).

Anticancer Research

Research by Salahuddin et al. (2014) explored the synthesis and evaluation of compounds structurally related to This compound for anticancer activities. The study synthesized benzimidazole derivatives incorporating naphthylmethyl and oxymethyl groups, which were tested for their in vitro anticancer efficacy. Some compounds showed moderate activity against breast cancer cell lines, indicating potential therapeutic applications (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Fluorescent Materials for Sensing

Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives from compounds structurally related to This compound . These compounds displayed significant fluorescence in the blue and green regions, suggesting their applicability in sensing technologies and organic light-emitting diodes (OLEDs) (Padalkar, Lanke, Chemate, & Sekar, 2015).

Synthesis of Thiazole Derivatives

Zhu et al. (2017) reported a metal-free method for synthesizing 2-substituted benzothiazoles and naphtho[2,1-d]thiazoles , demonstrating an environmentally friendly approach to producing these compounds. This synthesis involves a double C-S bond formation through C-H bond functionalization, highlighting an atom-economic process relevant to the development of pharmaceuticals and materials science (Zhu, Yang, Xiao, Song, Liang, & Deng, 2017).

Propiedades

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-3-5-12(10-13)17(25)24-18-23-15-9-8-11-4-1-2-7-14(11)16(15)26-18/h1-10H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYORSCESCYMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

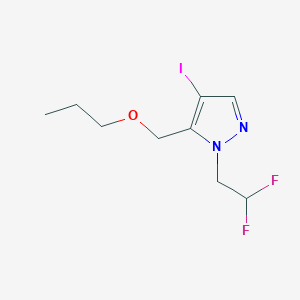

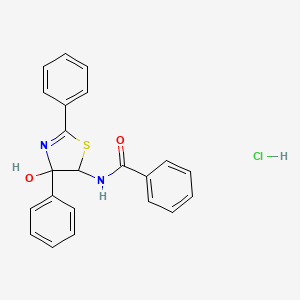

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2746054.png)

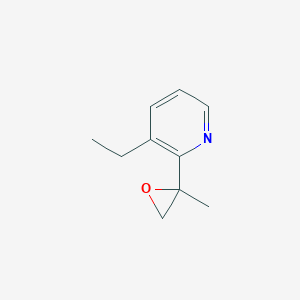

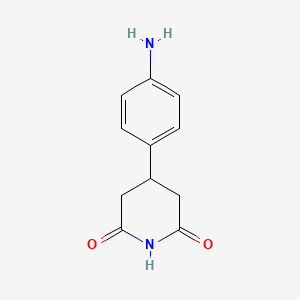

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2746056.png)

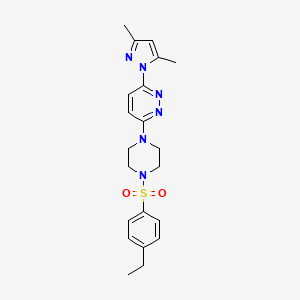

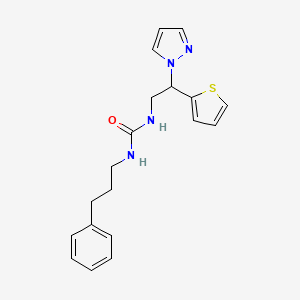

![[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] butanoate](/img/structure/B2746058.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2746063.png)

![2-cyclopentyl-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2746066.png)

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2746075.png)